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Compound of Interest

Compound Name: 2-tert-Butylcyclohexyl acetate

Cat. No.: B037660 Get Quote

An In-depth Technical Guide to the Commercial Production of 2-tert-Butylcyclohexyl Acetate

Introduction

2-tert-Butylcyclohexyl acetate, commercially known as Verdox or OTBCHA, is a key

synthetic fragrance ingredient valued for its fresh, fruity, and woody aroma.[1] It is extensively

used in a variety of consumer products, including fine fragrances, personal care items like

shampoos and lotions, and household cleaners.[1][2] The compound exists as a mixture of cis

and trans isomers, with the cis isomer generally considered to possess a more desirable

fragrance profile.[3] This technical guide provides a comprehensive overview of the commercial

production of 2-tert-Butylcyclohexyl acetate, detailing the synthesis pathway, experimental

protocols, and key process parameters for researchers, scientists, and professionals in drug

development and chemical manufacturing.

Commercial Synthesis Pathway
The industrial synthesis of 2-tert-Butylcyclohexyl acetate is typically a multi-step process that

begins with readily available industrial chemicals. The primary route involves the alkylation of

phenol, followed by hydrogenation and subsequent esterification.

Logical Workflow of Production
The overall manufacturing process can be visualized as a sequence of core transformations,

each with its own set of reactants, catalysts, and conditions.
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Caption: Overall workflow for the commercial production of 2-tert-Butylcyclohexyl acetate.
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Experimental Protocols and Data
Detailed methodologies for each key step are outlined below, with quantitative data

summarized for clarity.

Step 1: Synthesis of o-tert-Butylphenol
This initial step involves the Friedel-Crafts alkylation of phenol with isobutene.

Experimental Protocol:

Charge a glass-lined reactor with phenol (110-120g), concentrated sulfuric acid (H₂SO₄, 2-

3g), and anhydrous aluminum chloride (AlCl₃, 6-10g).[4]

Heat the mixture to 50°C under vigorous stirring.[4]

Introduce isobutene gas into the reactor. Continue the feed until the reaction mixture has

gained 60-70g in weight.[4]

Stop the isobutene feed and increase the temperature to 80°C, maintaining stirring for an

additional 2 hours.[4]

After cooling, wash the reactant mixture twice with hot water (230ml each time).[4]

Remove residual water via vacuum distillation.[4]

The crude product is then purified by recrystallization from petroleum ether to yield o-tert-

butylphenol.[4]

Parameter Value Reference

Reactants Phenol, Isobutene [4]

Catalysts Anhydrous AlCl₃, H₂SO₄ [4]

Temperature 50°C (reaction), 80°C (stirring) [4]

Yield 125-135g of o-tert-butylphenol [4]
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Step 2: Hydrogenation of o-tert-Butylphenol
The synthesized o-tert-butylphenol is catalytically hydrogenated to produce 2-tert-

butylcyclohexanol. The choice of catalyst is critical for achieving a high yield of the desired cis-

isomer.[5][6]

Experimental Protocol:

Prepare an active Raney Nickel catalyst by slowly adding 30% NaOH solution to a mixture of

Ni-Al-Gr alloy powder (70-80g) and distilled water (150-160ml) at 50°C.[4] Wash the resulting

catalyst until the pH is approximately 8.[4]

In a high-pressure autoclave, combine o-tert-butylphenol (95-105g) dissolved in ethanol

(110ml) with the active Raney Nickel catalyst (15-25g).[4]

Pressurize the autoclave with hydrogen gas to 55-60 kg/cm ².[4]

Heat the mixture to 145-150°C and maintain the reaction for 3.5 hours.[4]

Cool the reactor to room temperature, filter to remove the catalyst, and recover the ethanol.

[4]

The crude product is purified by vacuum distillation to yield 2-tert-butylcyclohexanol (verdol).

[4]
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Parameter Value Reference

Reactant o-tert-Butylphenol [4]

Catalyst Raney Nickel [4]

Solvent Ethanol [4]

Temperature 145-150°C [4]

Pressure 55-60 kg/cm ² [4]

Reaction Time 3.5 hours [4]

Yield
95-105g of 2-tert-

butylcyclohexanol
[4]

Cis:Trans Ratio Up to 95:5 with Ni/Fe catalyst [5][6]

Note: The use of a Nickel/Iron catalyst mixture in the presence of 2-tert-butylcyclohexyl
acetate has been shown to significantly improve the cis:trans isomer ratio and extend catalyst

life.[5][6]

Step 3: Esterification of 2-tert-Butylcyclohexanol
The final synthesis step is the esterification of 2-tert-butylcyclohexanol with an acetylating

agent, most commonly acetic anhydride.

Experimental Protocol:

In a flask equipped for reflux, combine 2-tert-butylcyclohexanol (295-305g), anhydrous

sodium acetate (15-25g), and acetic anhydride (205-215g).[4][7]

Heat the mixture under an electric mantle to reflux at 145-150°C for 5 hours.[7]

After the reaction is complete, cool the mixture.[4]

Perform a series of washes: first with water, then with a 2% NaOH solution to neutralize

excess acid, and finally with a saturated brine solution.[4][7]

The final product is isolated and purified by vacuum fractionation.[4][7]
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Parameter Value Reference

Reactants
2-tert-Butylcyclohexanol,

Acetic Anhydride
[4][7]

Catalyst Anhydrous Sodium Acetate [4][7]

Temperature 145-150°C [7]

Reaction Time 5 hours [7]

Yield
370-380g of 2-tert-

Butylcyclohexyl acetate
[4]

Esterification Reaction Mechanism
The reaction between an alcohol and an acid anhydride is a classic example of nucleophilic

acyl substitution. The alcohol acts as the nucleophile, attacking one of the carbonyl carbons of

the anhydride.

Esterification with Acetic Anhydride
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Tetrahedral Intermediate1. Nucleophilic Attack

Acetic Anhydride
(Electrophile)

2-tert-Butylcyclohexyl acetate
(Product)

2. Leaving Group Removal

Acetic Acid
(Byproduct)
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Caption: Mechanism of esterification between an alcohol and acetic anhydride.

Purification and Quality Control
Post-synthesis, the crude 2-tert-Butylcyclohexyl acetate requires purification to remove

unreacted starting materials, byproducts such as acetic acid, and residual catalyst.[3]
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Neutralization: The reaction mixture is first washed with a dilute base (e.g., sodium hydroxide

solution) to neutralize acidic components.[4][7]

Rectification/Vacuum Fractionation: The primary method for purification is fractional

distillation under reduced pressure (rectification).[3][4] This process separates the final

product based on boiling point differences. A rectification temperature of 140°C or lower in

the presence of an alkali is recommended to achieve high purity and a high cis-isomer

content.[3]

Conclusion
The commercial production of 2-tert-Butylcyclohexyl acetate is a well-established multi-step

chemical process. Success in manufacturing hinges on the careful control of reaction

conditions, particularly during the catalytic hydrogenation step, to maximize the yield of the

desired cis-isomer. The protocols and data presented in this guide offer a comprehensive

technical foundation for professionals engaged in the synthesis and development of this

important fragrance chemical. Future advancements may focus on developing more selective

and reusable catalysts to improve process efficiency and sustainability.[8][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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